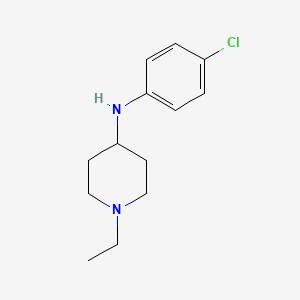![molecular formula C13H16ClNO5 B5697313 5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B5697313.png)
5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid, also known as CK-666, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Mecanismo De Acción
5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid exerts its effects by inhibiting the activity of the Arp2/3 complex, which is involved in the formation of actin filaments. Actin filaments are essential for cell migration and invasion, which are processes that are dysregulated in cancer. By inhibiting the Arp2/3 complex, 5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid can suppress cancer cell migration and invasion.
Biochemical and physiological effects:
5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer effects, 5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid has been found to inhibit the formation of dendritic spines in neurons, which could have implications for the treatment of neurological disorders. 5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid has also been found to inhibit the activity of the NLRP3 inflammasome, which is involved in the immune response to infection and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid in lab experiments is that it is a highly specific inhibitor of the Arp2/3 complex, making it a useful tool for studying the role of actin filaments in various cellular processes. However, one limitation of using 5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid. One area of research could focus on developing new analogs of 5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid that are more potent and specific inhibitors of the Arp2/3 complex. Another area of research could focus on investigating the potential of 5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid as a therapeutic agent in other diseases, such as neurological disorders and inflammatory diseases. Finally, research could also focus on developing new methods for delivering 5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid to target cells, which could improve its effectiveness as a therapeutic agent.
Métodos De Síntesis
5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid can be synthesized using a multi-step process that involves the reaction of 4-chloro-2,5-dimethoxyaniline with 5-bromo-2-pentanone, followed by the reaction of the resulting intermediate with sodium cyanoborohydride. The final product is obtained by reacting the resulting intermediate with acetic anhydride and acetic acid.
Aplicaciones Científicas De Investigación
5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid has been extensively studied in scientific research for its potential as a therapeutic agent in various diseases. One area of research where 5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid has shown promise is in the treatment of cancer. 5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid has been found to inhibit the activity of the Arp2/3 complex, which is involved in the formation of actin filaments. This inhibition leads to the suppression of cancer cell migration and invasion, making 5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid a potential anti-cancer agent.
Propiedades
IUPAC Name |
5-(4-chloro-2,5-dimethoxyanilino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO5/c1-19-10-7-9(11(20-2)6-8(10)14)15-12(16)4-3-5-13(17)18/h6-7H,3-5H2,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIDCUUWABBOOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CCCC(=O)O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-2,5-dimethoxyanilino)-5-oxopentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

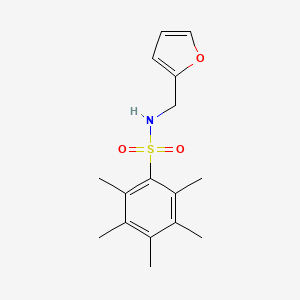
![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5697239.png)
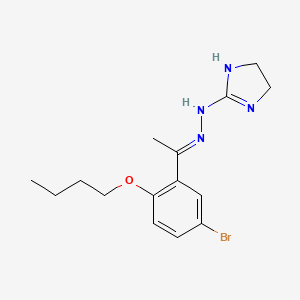
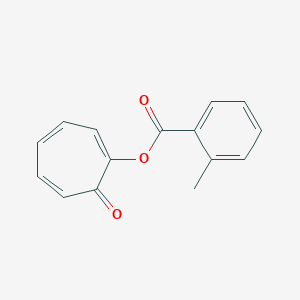
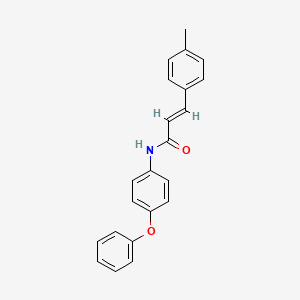
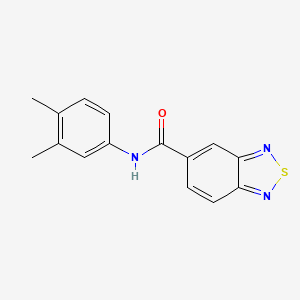
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-methylphenyl)acetamide](/img/structure/B5697280.png)
![1,3-diethyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5697286.png)
![4-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5697297.png)

![5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5697311.png)

